Antimony pentoxide

Description

Properties

IUPAC Name |

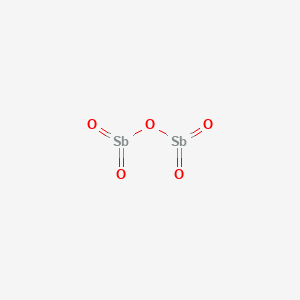

(dioxo-λ5-stibanyl)oxy-dioxo-λ5-stibane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5O.2Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCFOYOSGPHIOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Sb](=O)O[Sb](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Sb2O5, O5Sb2 | |

| Record name | antimony(V) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Antimony(V)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6050467 | |

| Record name | Antimony pentoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6050467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Liquid, Yellow solid; [Merck Index] | |

| Record name | Antimony oxide (Sb2O5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Antimony pentoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11935 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1314-60-9 | |

| Record name | Antimony pentoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimony oxide (Sb2O5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Antimony pentoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6050467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diantimony pentoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Antimony Pentoxide from Antimony Trioxide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the primary synthesis routes for producing antimony pentoxide (Sb₂O₅) from antimony trioxide (Sb₂O₃). It is intended to serve as a comprehensive resource, offering detailed experimental protocols, comparative data, and visual representations of key processes to aid in research, development, and potential applications.

Introduction

This compound is a crucial inorganic compound with significant applications as a flame retardant, catalyst, and in the formulation of specialty materials.[1][2] Its synthesis from the more common antimony trioxide is a key industrial process. The primary methods for this conversion involve wet chemical oxidation and high-temperature thermal oxidation. This guide will explore these methodologies in detail.

Synthesis Methodologies

The conversion of antimony trioxide to this compound is fundamentally an oxidation process, elevating the oxidation state of antimony from +3 to +5. This can be achieved through various chemical and thermal methods.

Wet Chemical Oxidation

Wet chemical methods are widely employed for the synthesis of colloidal this compound, which is particularly useful in applications requiring fine particle sizes and stable dispersions.[1][2] The most common oxidizing agent used in this process is hydrogen peroxide (H₂O₂).[1][3][4][5] Nitric acid (HNO₃) can also be used as an oxidizing agent.[1][6]

The reaction of antimony trioxide with hydrogen peroxide in an aqueous medium is a widely practiced method for producing this compound sols.[7] The general reaction is:

Sb₂O₃ + 2H₂O₂ → Sb₂O₅ + 2H₂O[1]

This process is favored for its relatively mild conditions and the ability to control particle size.[5]

Experimental Protocol: Hydrogen Peroxide Oxidation

This protocol is a synthesis of methodologies described in various patents and scientific literature.[3][5][7][8]

-

Dispersion: Disperse antimony trioxide powder in deionized water. The concentration of antimony trioxide can range from 1% to 30% by weight.[7][8] For enhanced dispersion and stability of the final product, organic acids (e.g., acetic acid, benzoic acid) and/or dispersing stabilizers (e.g., N-(2-hydroxypropyl)morpholine, N-hydroxyethylpiperidine) can be added to the aqueous medium before the antimony trioxide.[2][3]

-

Oxidation: While stirring, gradually add a 30-50% hydrogen peroxide solution to the antimony trioxide slurry. The amount of hydrogen peroxide is typically 2 to 2.4 times the weight of the antimony trioxide.[3] The addition should be controlled to manage the exothermic reaction.

-

Heating and Reaction: After the addition of hydrogen peroxide, the mixture is heated to a temperature between 70°C and 95°C.[3][7][8] This temperature is maintained for a period of 1.5 to 3 hours to ensure complete oxidation.[3] Careful temperature control is crucial; a temperature fluctuation of more than 10°C can lead to incomplete oxidation and the formation of antimony oxide intermediates.[7][8]

-

Concentration and Aging: Following the reaction, the solution is concentrated by evaporation to a desired this compound content, often greater than 50%.[2][3] An aging step at a slightly lower temperature (e.g., 60-70°C) for 1.5 to 2.5 hours can be incorporated to improve the stability and properties of the sol.[3]

-

Final Product: The resulting product is a stable, often milky, colloidal dispersion of this compound with particle sizes typically in the range of 2-50 nm.[2][8]

Quantitative Data for Hydrogen Peroxide Oxidation

| Parameter | Value | Reference |

| Sb₂O₃ Concentration | 1 - 30 wt% | [7][8] |

| H₂O₂ to Sb₂O₃ Ratio (by weight) | 2 - 2.4 | [3] |

| H₂O₂ Concentration | 30 - 50% | [3] |

| Reaction Temperature | 70 - 95 °C | [3][7][8] |

| Reaction Time | 1.5 - 3 hours | [3] |

| Final Sb₂O₅ Content | > 50% | [2] |

| Product Particle Size | 2 - 50 nm | [2][8] |

Experimental Workflow: Hydrogen Peroxide Oxidation

Caption: Workflow for the synthesis of colloidal this compound via hydrogen peroxide oxidation.

Antimony trioxide can also be oxidized to this compound using nitric acid.[1][6] This method is also capable of producing hydrated this compound.

Experimental Protocol: Nitric Acid Oxidation

A general procedure involves the reaction of antimony trioxide with concentrated nitric acid. The resulting product is then typically washed and dried.

-

Reaction: Carefully add antimony trioxide to concentrated nitric acid. The reaction can be vigorous and should be performed with appropriate safety precautions.

-

Isolation: The resulting precipitate of hydrated this compound is separated by filtration.

-

Washing: The precipitate is washed with deionized water to remove residual acid.

-

Drying: The washed product is dried to obtain this compound powder.

Quantitative Data for Nitric Acid Oxidation

Detailed quantitative data for this method is less commonly reported in the reviewed literature compared to the hydrogen peroxide method.

Thermal Oxidation

High-temperature oxidation of antimony trioxide in the presence of oxygen is another route to produce this compound. This method typically results in a powdered product rather than a colloidal dispersion. The oxidation process is stepwise, with the formation of antimony tetroxide (Sb₂O₄) as an intermediate.[9][10]

The reactions can be summarized as:

Sb₂O₃ + ½O₂ → Sb₂O₄ (at temperatures above 445°C)[9] Sb₂O₄ + ½O₂ → Sb₂O₅ (commences at 900°C)[9]

Experimental Protocol: Thermal Oxidation

-

Heating: Place antimony trioxide in a furnace with a controlled atmosphere.

-

Oxidation to Sb₂O₄: Heat the antimony trioxide in an oxygen-containing atmosphere (e.g., air) to a temperature above 445°C to initiate the formation of antimony tetroxide.[9]

-

Oxidation to Sb₂O₅: Increase the temperature to 900°C or higher to facilitate the further oxidation of antimony tetroxide to this compound. The conversion is reported to be complete at around 1030°C.[9]

-

Cooling and Collection: After holding at the desired temperature for a sufficient duration to ensure complete conversion, the furnace is cooled, and the resulting this compound powder is collected.

Quantitative Data for Thermal Oxidation

| Parameter | Temperature (°C) | Reference |

| Sb₂O₃ to Sb₂O₄ Conversion | > 445 | [9] |

| Sb₂O₄ to Sb₂O₅ Conversion (start) | 900 | [9] |

| Sb₂O₄ to Sb₂O₅ Conversion (finish) | 1030 | [9] |

Logical Relationship: Thermal Oxidation Pathway

Caption: Stepwise thermal oxidation of antimony trioxide to this compound.

Comparison of Synthesis Methods

| Feature | Wet Chemical (H₂O₂) | Thermal Oxidation |

| Product Form | Colloidal Dispersion/Sol | Powder |

| Particle Size | Nanometer range (2-50 nm) | Typically larger, micron-sized |

| Reaction Temperature | Low (70-95°C) | High (900-1030°C) |

| Process Control | More complex (stabilizers, pH) | Simpler (temperature, atmosphere) |

| Primary Application | Flame retardants for polymers, catalysts | General chemical use |

Conclusion

The synthesis of this compound from antimony trioxide can be effectively achieved through both wet chemical and thermal oxidation methods. The choice of method is largely dependent on the desired physical form and properties of the final product. The hydrogen peroxide-based wet chemical route is well-suited for producing stable, nano-sized colloidal dispersions, which are highly valuable for advanced material applications. Thermal oxidation provides a more direct route to powdered this compound, suitable for applications where particle size is less critical. This guide provides the foundational knowledge and detailed protocols to assist researchers in selecting and implementing the most appropriate synthesis strategy for their specific needs.

References

- 1. This compound [chembk.com]

- 2. CN1544339A - Preparation method of this compound dispersion liquid - Google Patents [patents.google.com]

- 3. This compound dispersion preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. JP5040309B2 - Method for producing this compound - Google Patents [patents.google.com]

- 8. KR20070053250A - Method of producing antimony oxide - Google Patents [patents.google.com]

- 9. usantimony.com [usantimony.com]

- 10. researchgate.net [researchgate.net]

Unveiling the Atomic Architecture: A Technical Guide to Antimony Pentoxide Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of antimony pentoxide (Sb₂O₅), a material with significant applications ranging from flame retardants to catalysts and emerging roles in drug delivery systems. This document delves into the crystallographic details of its various polymorphs, outlines detailed experimental protocols for its characterization, and presents visual workflows and pathways to elucidate key processes.

Crystal Structures of this compound

This compound is known to exist in several crystalline forms, with the most common being a monoclinic structure and a hydrated pyrochlore structure. The precise atomic arrangement within these structures dictates the material's physical and chemical properties, making their detailed analysis crucial for application-driven research.

Monoclinic this compound (Sb₂O₅)

The anhydrous form of this compound often crystallizes in a monoclinic system. Detailed crystallographic studies, notably by M. Jansen, have elucidated its structure.[1] It belongs to the space group C2/c.[2] In this structure, the antimony atoms are octahedrally coordinated to six oxygen atoms, forming a network of corner- and edge-sharing SbO₆ octahedra.[1]

Table 1: Crystallographic Data for Monoclinic this compound (Sb₂O₅) [2]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c (No. 15) |

| Lattice Parameters | a = 12.69 Å |

| b = 4.80 Å | |

| c = 5.45 Å | |

| β = 103.84° | |

| Unit Cell Volume | 321.84 ų |

| Formula Units (Z) | 4 |

| Calculated Density | 6.68 g/cm³ |

Table 2: Atomic Coordinates for Monoclinic this compound (Sb₂O₅) [2]

| Atom | Wyckoff Symbol | x | y | z |

| Sb | 8f | 0.638039 | 0.74147 | 0.780068 |

| O1 | 8f | 0.897453 | 0.914212 | 0.550595 |

| O2 | 8f | 0.797153 | 0.420491 | 0.376161 |

| O3 | 4e | 0 | 0.421627 | 0.75 |

Hydrated Pyrochlore this compound ((H₃O)₁.₂₀H₀.₇₇Sb₂O₆)

Hydrated this compound, often referred to as "antimonic acid," adopts a pyrochlore structure.[3] This structure is characterized by a robust framework of corner-sharing SbO₆ octahedra, creating channels that can accommodate water molecules and hydronium ions.[4][5] A combined study using synchrotron X-ray and neutron powder diffraction has provided a detailed structural model for this compound.[4][5]

Table 3: Crystallographic Data for Hydrated Pyrochlore this compound [4][5]

| Parameter | Value |

| Crystal System | Cubic |

| Space Group | Fd-3m (No. 227) |

| Lattice Parameter | a = 10.36052(15) Å |

| Formula | (H₃O)₁.₂₀H₀.₇₇Sb₂O₆ |

Experimental Protocols for Crystal Structure Analysis

The determination of the crystal structure of this compound relies on a combination of synthesis and advanced characterization techniques.

Synthesis of this compound Polymorphs

Different polymorphs of this compound can be synthesized through various methods. The hydrated form is typically prepared by the hydrolysis of antimony pentachloride (SbCl₅) or by the acidification of a solution of potassium hexahydroxoantimonate(V) (KSb(OH)₆).[1] Anhydrous this compound can be obtained by the oxidation of antimony trioxide (Sb₂O₃) with nitric acid.[6] The synthesis conditions, such as temperature, pH, and the presence of structure-directing agents, play a crucial role in determining the resulting crystal phase.[6]

X-ray Diffraction (XRD) Analysis

Powder X-ray diffraction is a fundamental technique for identifying the crystalline phases of this compound and determining their lattice parameters.

Protocol for Powder XRD Analysis:

-

Sample Preparation:

-

Grind the this compound sample to a fine powder (typically <10 µm) using an agate mortar and pestle to ensure random orientation of the crystallites and minimize preferred orientation effects.

-

Carefully pack the powder into a sample holder. Back-loading the sample can further reduce preferred orientation. For highly anisotropic crystallites, mixing the sample with a non-crystalline binder or using a sample spinner during data collection is recommended.

-

-

Data Collection:

-

Use a Bragg-Brentano diffractometer with Cu Kα radiation (λ = 1.5406 Å).

-

Set the 2θ scan range from 10° to 80° with a step size of 0.02° and a suitable counting time per step (e.g., 1-2 seconds) to obtain good signal-to-noise ratio.

-

-

Data Analysis (Rietveld Refinement):

-

Perform phase identification by comparing the experimental diffraction pattern with standard patterns from crystallographic databases (e.g., ICDD).

-

For quantitative analysis and precise structural parameter determination, employ the Rietveld refinement method. This involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data.

-

Refine the following parameters in a sequential manner: scale factor, background, unit cell parameters, peak profile parameters (e.g., Caglioti parameters for peak width), atomic coordinates, and isotropic/anisotropic displacement parameters.

-

Electron Microscopy (TEM and SEM)

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful tools for characterizing the morphology, crystallite size, and local crystal structure of this compound nanoparticles.

Protocol for TEM Sample Preparation of this compound Nanoparticles:

-

Dispersion: Disperse a small amount of the this compound nanoparticle powder in a suitable solvent (e.g., ethanol or isopropanol).

-

Ultrasonication: Sonicate the dispersion for 5-10 minutes to break up agglomerates and obtain a well-dispersed suspension.

-

Grid Preparation: Place a drop of the nanoparticle suspension onto a carbon-coated copper TEM grid.

-

Drying: Allow the solvent to evaporate completely in a dust-free environment at room temperature or under a gentle heat lamp.

-

Imaging: The prepared grid can then be used for TEM analysis, including bright-field imaging, high-resolution TEM (HRTEM) for visualizing lattice fringes, and selected area electron diffraction (SAED) for determining the crystal structure of individual nanoparticles.

Neutron Diffraction

Neutron diffraction is particularly useful for locating light atoms, such as hydrogen and oxygen, in the crystal structure of hydrated this compound. The experimental setup for neutron powder diffraction typically involves a high-flux neutron source and a diffractometer with a large detector array. The data analysis is often performed using the Rietveld method, similar to XRD.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows in the study of this compound.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of Antimony Pentoxide (Sb₂O₅)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antimony pentoxide (Sb₂O₅), an inorganic compound of antimony in the +5 oxidation state, exhibits a unique combination of chemical and physical properties that make it a material of significant interest in various scientific and industrial domains, including catalysis, flame retardancy, and as a component in specialized glass and ceramic formulations. This technical guide provides a comprehensive overview of the core chemical properties and reactivity of this compound, with a focus on delivering actionable data and detailed experimental methodologies for researchers and professionals in the chemical and materials sciences.

Physicochemical Properties

This compound is typically a yellow, powdery solid.[1] It is known to exist in a hydrated form, Sb₂O₅·nH₂O.[2] Key physical and thermodynamic properties are summarized in the tables below for easy reference and comparison.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | Sb₂O₅ | [3] |

| Molar Mass | 323.52 g/mol | [3][4] |

| Appearance | Yellow, powdery solid | [1] |

| Density | 3.78 g/cm³ | [3][4] |

| Melting Point | 380 °C (decomposes) | [1][3] |

| Solubility in Water | 0.3 g/100 mL | [1] |

| Solubility in Other Solvents | Insoluble in nitric acid. Soluble in hot concentrated hydrochloric acid and potassium hydroxide solutions. | [1][3] |

| Crystal Structure | Cubic | [1] |

Table 2: Thermodynamic Properties of this compound

| Property | Value | Source(s) |

| Standard Enthalpy of Formation (ΔfH°₂₉₈) | -968.8 kJ/mol | [5] |

| Heat Capacity (Cₚ) | 117.69 J/mol·K | [1][4] |

Synthesis of this compound

This compound can be synthesized through several routes, most commonly via the oxidation of antimony trioxide or the hydrolysis of antimony pentachloride.

Oxidation of Antimony Trioxide with Hydrogen Peroxide

This method involves the oxidation of a suspension of antimony trioxide (Sb₂O₃) using hydrogen peroxide (H₂O₂).

-

Dispersion: Disperse a known quantity of antimony trioxide (e.g., 20 g) in deionized water (e.g., 100 mL) in a reaction vessel equipped with a magnetic stirrer.[6]

-

Heating: Heat the suspension to a temperature between 50-95 °C while stirring continuously.[6][7]

-

Oxidation: Slowly add a stoichiometric excess of hydrogen peroxide (e.g., 30% aqueous solution) to the heated suspension. The reaction is exothermic and should be controlled to maintain the desired temperature.[7] The overall reaction is: Sb₂O₃ + 2H₂O₂ → Sb₂O₅ + 2H₂O[3]

-

Reaction Completion: Maintain the reaction mixture at the elevated temperature for a period of 1 to 3 hours to ensure complete oxidation.[7]

-

Isolation and Purification: Cool the reaction mixture to room temperature. The resulting this compound precipitate can be isolated by filtration. Wash the product with deionized water to remove any unreacted starting materials and soluble byproducts.

-

Drying: Dry the purified this compound in an oven at a temperature below its decomposition point (e.g., 110 °C) to obtain a fine, yellow powder.

-

Characterization: The synthesized Sb₂O₅ should be characterized using techniques such as X-ray Diffraction (XRD) to confirm the crystal structure, Scanning Electron Microscopy (SEM) to analyze morphology, and spectroscopic methods (FTIR, Raman, XPS) to verify its chemical identity and purity.[8][9]

Hydrolysis of Antimony Pentachloride

This method relies on the reaction of antimony pentachloride (SbCl₅) with water to produce this compound and hydrochloric acid.

-

Reaction Setup: In a well-ventilated fume hood, place a known volume of antimony pentachloride solution in a reaction vessel.[10]

-

Hydrolysis: Slowly add deionized water to the SbCl₅ solution with vigorous stirring. The hydrolysis ratio (volume of water to volume of SbCl₅ solution) is a critical parameter affecting the reaction rate and product crystallinity.[10] The reaction is as follows: 2SbCl₅ + 5H₂O → Sb₂O₅ + 10HCl[11]

-

Aging: Allow the resulting suspension to age for a period ranging from several hours to days. Aging promotes the crystallization of the amorphous hydrated this compound precipitate.[10]

-

Isolation and Purification: Separate the precipitate by filtration. Wash the product thoroughly with deionized water to remove residual hydrochloric acid.

-

Drying: Dry the purified product in an oven at a controlled temperature.

-

Characterization: Characterize the final product using appropriate analytical techniques to confirm its identity and purity.[10][12]

Chemical Reactivity

This compound is an amphoteric oxide, demonstrating reactivity towards both acids and bases. It also undergoes thermal decomposition at elevated temperatures.

Reaction with Acids

This compound is generally unreactive towards non-reducing acids like nitric acid.[1] However, it dissolves in hot, concentrated hydrochloric acid.[3] The reaction with concentrated HCl can lead to the formation of antimony pentachloride or chloroantimonate(V) complexes. A possible reaction is:

Sb₂O₅ + 10HCl → 2SbCl₅ + 5H₂O[13]

In the presence of a reducing agent within the acidic medium, Sb(V) can be reduced to Sb(III). For instance, with concentrated HCl acting as a reducing agent at high temperatures, the following reaction can occur:

Sb₂O₅ + 10HCl → 2SbCl₃ + 2Cl₂ + 5H₂O[14]

Reaction with Bases

Being amphoteric, this compound dissolves in strong aqueous alkali solutions, such as potassium hydroxide (KOH), to form hexahydroxoantimonate(V) salts.[4]

Sb₂O₅ + 2KOH + 5H₂O → 2KSb(OH)₆

-

Preparation: Prepare a concentrated solution of potassium hydroxide in a suitable reaction vessel.

-

Reaction: Add this compound powder to the KOH solution while stirring. Gentle heating may be required to facilitate dissolution.

-

Observation: Monitor the reaction until the solid Sb₂O₅ has completely dissolved, indicating the formation of the soluble hexahydroxoantimonate(V) complex.

-

Analysis: The resulting solution can be analyzed for the concentration of the antimonate complex using appropriate analytical techniques.

Thermal Decomposition

This compound is thermally unstable and decomposes upon heating. At around 380 °C, it loses oxygen to form antimony tetroxide (Sb₂O₄).[1][3] Further heating to higher temperatures (around 900 °C) leads to the formation of antimony trioxide (Sb₂O₃).[1]

Spectroscopic Characterization

Spectroscopic techniques are crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of Sb-O bonds. The main absorption bands are typically observed in the fingerprint region (below 1000 cm⁻¹). Bands around 740 cm⁻¹ and 460 cm⁻¹ can be attributed to the stretching and bending vibrations of Sb-O-Sb bridges and terminal Sb=O bonds, respectively.[15][16]

Raman Spectroscopy

Raman spectroscopy is another valuable tool for characterizing the vibrational modes of this compound. The Raman spectrum of hydrated this compound can be complex due to the presence of water molecules. Characteristic bands for Sb-O stretching and bending vibrations are expected in the low-wavenumber region.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and oxidation states of the constituent elements. For this compound, the Sb 3d core level spectrum is of particular interest. The Sb 3d₅/₂ peak for Sb(V) in Sb₂O₅ is typically observed at a binding energy of approximately 530.9 eV.[17] It is important to note that the Sb 3d₅/₂ peak overlaps with the O 1s peak, which requires careful deconvolution of the spectra for accurate analysis.[17][18] The spin-orbit splitting between the Sb 3d₅/₂ and Sb 3d₃/₂ peaks is approximately 9.4 eV.[17]

Safety and Handling

This compound is considered to be a hazardous substance. It can cause skin and eye irritation.[3] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder. For detailed safety information, refer to the material safety data sheet (MSDS).

Conclusion

This compound is a versatile inorganic compound with a rich chemistry. Its amphoteric nature, thermal decomposition behavior, and specific reactivity with acids and bases make it a subject of ongoing research and a valuable material in various applications. This guide has provided a detailed overview of its chemical properties, reactivity, and synthesis, along with practical experimental protocols and key characterization data, to support the work of researchers and professionals in the field.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | O5Sb2 | CID 14813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. chemicochemicals.com [chemicochemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. KR20070053250A - Method of producing antimony oxide - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Nanoscale Antimony Powder Using Aluminum as a Reducing Agent: Characterization and Sintering Microstructure | MDPI [mdpi.com]

- 10. eng.usf.edu [eng.usf.edu]

- 11. 2 SbCl5 + 5 H2O → Sb2O5 + 10 HCl - Balanced equation | Chemical Equations online! [chemequations.com]

- 12. researchgate.net [researchgate.net]

- 13. webqc.org [webqc.org]

- 14. Sb2O5 + 10 HCl → 2 SbCl3 + 2 Cl2 + 5 H2O - Balanced equation | Chemical Equations online! [chemequations.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Antimony [xpsfitting.com]

- 18. researchgate.net [researchgate.net]

In-Depth Technical Guide: Antimony Pentoxide (CAS No. 1314-60-9)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Physical Properties

Antimony pentoxide, identified by the CAS number 1314-60-9 , is an inorganic compound with the chemical formula Sb₂O₅.[1][2][3][4] It typically appears as a white or pale yellow powder.[1][2] This compound is characterized by its high thermal stability and insolubility in water, though it can be dissolved in strong acids.[2]

| Property | Value | Reference |

| CAS Number | 1314-60-9 | [1][2][3][4] |

| Molecular Formula | Sb₂O₅ | [1][3][4] |

| Molecular Weight | 323.52 g/mol | [3][4] |

| Appearance | White to yellowish solid powder | [2] |

| Melting Point | 380 °C (decomposes) | [4] |

| Density | 3.78 g/mL | [4] |

| Solubility | Insoluble in water; soluble in strong acids | [2] |

Safety and Hazard Information

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[5][6][7]

Hazard Statements (GHS):

Precautionary Statements (GHS):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6][7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6][7]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.

-

Skin Protection: Wear impervious, flame-resistant clothing and handle with gloves.

-

Respiratory Protection: Use a NIOSH-approved respirator when ventilation is inadequate.

Toxicological Data

Toxicological studies have been conducted to determine the acute toxicity of this compound. The primary routes of exposure are inhalation, ingestion, and dermal contact.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat (female) | Oral | > 2000 mg/kg bw | [1] |

| LC50 | Rat (male/female) | Inhalation | > 5.4 mg/L air | [1] |

| LD50 | Mouse | Intraperitoneal | 978 mg/kg | [2] |

Chronic exposure to antimony compounds, including the pentoxide form, has been associated with pneumoconiosis and may affect the myocardium.[2][5] The International Agency for Research on Cancer (IARC) has not classified this compound specifically, but antimony trioxide is listed as "possibly carcinogenic to humans" (Group 2B).

Mechanism of Toxicity and Signaling Pathways

The toxicity of antimony compounds is often linked to the induction of oxidative stress through the generation of reactive oxygen species (ROS). This oxidative stress can, in turn, activate several cellular signaling pathways, leading to cellular damage and apoptosis (programmed cell death).

One of the key pathways implicated in antimony-induced toxicity is the mitogen-activated protein kinase (MAPK) pathway. Specifically, studies on antimony compounds have shown the activation of c-Jun N-terminal kinase (JNK) and p38 MAPK. The activation of these kinases is often a response to cellular stress and can lead to the transcription of genes involved in inflammation and apoptosis.

The general proposed mechanism involves the following steps:

-

Exposure to this compound leads to an increase in intracellular ROS.

-

The elevated ROS levels cause cellular stress.

-

Stress-activated protein kinases, such as SEK1 (an upstream regulator of JNK), are activated.

-

This leads to the phosphorylation and activation of JNK and p38.

-

Activated JNK and p38 can then phosphorylate downstream targets, including transcription factors like AP-1, which can modulate the expression of genes leading to apoptosis.

Caption: Simplified signaling pathway of this compound-induced cellular toxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the toxicity of this compound.

Cell Viability Assessment using MTT Assay

This protocol is used to measure the metabolic activity of cells as an indicator of cell viability after exposure to this compound.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Expose the cells to various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.[3]

-

Incubation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO₂).[3]

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[3]

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of a cell-permeable fluorogenic probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure intracellular ROS levels.

Materials:

-

DCFH-DA solution

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Preparation: Culture cells to the desired confluency in a suitable plate or on coverslips.

-

Staining: Remove the culture medium and wash the cells with PBS. Add the DCFH-DA solution (typically 10-20 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.

-

Washing: Remove the DCFH-DA solution and wash the cells gently with PBS.

-

Treatment: Add the this compound solution at various concentrations and incubate for the desired time.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.

DNA Damage Assessment using the Comet Assay (Alkaline)

The comet assay is a method for quantifying DNA damage in individual cells.

Materials:

-

Low melting point agarose (LMAgarose)

-

CometSlides™ or equivalent

-

Lysis solution (high salt and detergent)

-

Alkaline unwinding and electrophoresis buffer (pH > 13)

-

Neutralization buffer

-

DNA staining solution (e.g., SYBR Green)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Suspension: Prepare a single-cell suspension at a concentration of ~1x10⁵ cells/mL.

-

Embedding: Mix ~30 µL of the cell suspension with ~250 µL of molten LMAgarose (at 37°C) and immediately pipette onto a CometSlide™. Allow to solidify.[1]

-

Lysis: Immerse the slides in chilled lysis solution for at least 1 hour at 4°C to remove cell membranes and cytoplasm, leaving the nucleoids.[1]

-

Alkaline Unwinding: Immerse the slides in alkaline electrophoresis buffer for 20-60 minutes to unwind the DNA.

-

Electrophoresis: Perform electrophoresis under alkaline conditions (e.g., 25 V, 300 mA for 20-30 minutes).

-

Neutralization and Staining: Neutralize the slides with a neutralization buffer, and then stain the DNA with a fluorescent dye.

-

Visualization and Analysis: Visualize the comets under a fluorescence microscope. The extent of DNA migration (the "comet tail") is proportional to the amount of DNA damage.

Western Blot Analysis of JNK and p38 Activation

This protocol is used to detect the phosphorylation (activation) of JNK and p38 kinases.

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for phosphorylated and total JNK and p38)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence detection system

Procedure:

-

Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Gel Electrophoresis: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-JNK, total JNK, phospho-p38, and total p38 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence detection system. The ratio of phosphorylated to total protein indicates the level of activation.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 5. aimdrjournal.com [aimdrjournal.com]

- 6. Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 7. re-place.be [re-place.be]

"solubility of antimony pentoxide in different solvents"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of antimony pentoxide (Sb₂O₅) in various solvents. The information presented herein is intended to support research, development, and formulation activities where this compound is utilized. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual representation of its solubility profile.

Quantitative Solubility Data

The solubility of this compound is influenced by the nature of the solvent, temperature, and the presence of other chemical species. The following table summarizes the available quantitative solubility data. It is important to note that detailed quantitative data for this compound solubility across a wide range of solvents and conditions is limited in publicly available literature.

| Solvent System | Temperature (°C) | Solubility | Notes |

| Water (H₂O) | 25 | 0.3 g / 100 mL | Slightly soluble. |

| Sulfuric Acid (H₂SO₄) | 25 (298 K) | Increases with increasing acidity[1] | A thermodynamic model indicates that the main dissolved species is H₃SbO₄(aq). The standard equilibrium constant (Log K⁰) for the dissolution of Sb₂O₅ is reported as 11.7 ± 0.5.[1] |

Qualitative Solubility Summary:

Experimental Protocol for Solubility Determination

A precise and reproducible experimental protocol is crucial for determining the solubility of this compound. The following methodology is a synthesized approach based on established international guidelines for solubility testing of chemicals, such as OECD Guideline 105 and ASTM E1148, adapted for an inorganic compound like this compound.[5][6][7][8]

Principle

The flask method is employed to determine the saturation concentration of this compound in a specific solvent. This involves agitating an excess amount of the solid with the solvent at a constant temperature until equilibrium is reached. The concentration of dissolved antimony in the supernatant is then determined analytically.

Materials and Equipment

-

This compound (Sb₂O₅), analytical grade

-

Selected solvents (e.g., deionized water, HCl solutions of varying concentrations, KOH solutions of varying concentrations)

-

Constant temperature water bath or incubator with shaker

-

Thermostatically controlled centrifuge

-

Syringe filters (e.g., 0.22 µm pore size, chemically resistant to the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS) for antimony concentration analysis.[8]

Experimental Procedure

-

Preparation of Test Solutions: Prepare a series of the desired solvent systems (e.g., 0.1 M, 1 M, 5 M HCl; 0.1 M, 1 M, 5 M KOH).

-

Sample Preparation: Add an excess amount of this compound to several flasks containing a known volume of the test solvent. The excess solid should be clearly visible.

-

Equilibration: Place the flasks in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the flasks at a constant speed to ensure thorough mixing.

-

Equilibrium Determination: At predetermined time intervals (e.g., 24, 48, 72 hours), withdraw an aliquot of the suspension.

-

Phase Separation: Centrifuge the aliquot at a high speed to sediment the undissolved solid.

-

Filtration: Immediately after centrifugation, filter the supernatant through a syringe filter to remove any remaining suspended particles.

-

Sample Dilution: Accurately dilute the clear filtrate with an appropriate solvent to bring the antimony concentration within the calibrated range of the analytical instrument.

-

Analysis: Determine the concentration of antimony in the diluted filtrate using a validated analytical method such as ICP-AES or AAS.[7][8]

-

Equilibrium Confirmation: Equilibrium is considered to be reached when the measured antimony concentrations from consecutive time points are consistent within an acceptable margin of error (e.g., ± 5%).

Data Analysis

The solubility of this compound is reported as the average concentration of antimony in the saturated solution at equilibrium, typically in units of g/L or mol/L.

Logical Relationships in Solubility

The solubility of this compound is governed by its amphoteric nature, allowing it to react with both acids and bases. The following diagram illustrates the logical relationship of its solubility in different solvent classes.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. Assaying Antimony Determination Method - 911Metallurgist [911metallurgist.com]

- 5. jetir.org [jetir.org]

- 6. mdpi.com [mdpi.com]

- 7. pjoes.com [pjoes.com]

- 8. Table 1.3, Analytical methods for the measurement of antimony or antimony chemical species in environmental or biological mediaa - Cobalt, Antimony Compounds, and Weapons-Grade Tungsten Alloy - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Decomposition of Hydrated Antimony Pentoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of hydrated antimony pentoxide (Sb₂O₅·nH₂O). This information is critical for professionals in drug development and materials science who utilize antimony compounds, as the thermal behavior of precursors significantly impacts the synthesis, stability, and efficacy of the final products.

Core Mechanism of Thermal Decomposition

The thermal decomposition of hydrated this compound is a multi-step process involving dehydration, deoxygenation, and structural rearrangement. The process begins with the loss of water molecules at lower temperatures, followed by the removal of oxygen and the reduction of antimony from the +5 oxidation state to a mixed +3 and +5 state, and finally to the +3 state at higher temperatures.

The generally accepted pathway for the thermal decomposition of hydrated this compound proceeds as follows:

-

Dehydration: The initial phase involves the loss of both physically adsorbed and chemically bound water to form anhydrous this compound (Sb₂O₅).

-

Formation of Intermediate Oxides: Upon further heating, the anhydrous this compound loses oxygen and transforms into intermediate antimony oxides, such as Sb₆O₁₃.

-

Final Product Formation: At elevated temperatures, further oxygen loss leads to the formation of antimony tetroxide (Sb₂O₄), a mixed-valence oxide.

Quantitative Decomposition Data

The following table summarizes the key temperature ranges and corresponding mass loss percentages associated with the thermal decomposition of hydrated this compound, based on thermogravimetric analysis (TGA).

| Step | Temperature Range (°C) | Mass Loss (%) | Reaction | Product(s) |

| I & II | 24 - 240 | ~6.3 | Dehydration | Sb₂O₅·xH₂O |

| III | 260 - 380 | ~8.8 | Dehydration | Anhydrous Sb₂O₅ |

| IV | 380 - 480 | ~2.9 | Dehydration | Anhydrous Sb₂O₅ |

| V | 520 - 680 | ~3.5 | Oxygen Loss (Sb(V) → Sb(III)) | Sb₆O₁₃ |

| VI | 820 - 930 | ~1.8 | Oxygen Loss (Sb(V) → Sb(III)) | Sb₂O₄ |

Note: The exact temperatures and mass loss percentages can vary depending on factors such as the initial hydration state of the sample, heating rate, and the atmosphere of the analysis.

Experimental Protocols

A thorough understanding of the thermal decomposition of hydrated this compound requires precise experimental methodologies. The following sections detail the protocols for thermogravimetric analysis/differential thermal analysis (TGA/DTA) and X-ray diffraction (XRD).

Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

Objective: To determine the temperature and mass loss profile of hydrated this compound upon heating.

Instrumentation: A simultaneous TGA/DTA instrument.

Methodology:

-

Sample Preparation:

-

Ensure the hydrated this compound sample is a fine, homogeneous powder to promote uniform heating. If necessary, gently grind the sample using an agate mortar and pestle.

-

Accurately weigh approximately 5-10 mg of the powdered sample into an inert crucible (e.g., alumina or platinum).

-

-

Instrument Setup:

-

Place the sample crucible and a reference crucible (usually empty) into the TGA/DTA instrument.

-

Set the desired atmosphere, typically a continuous flow of an inert gas like nitrogen or argon at a flow rate of 20-50 mL/min, to prevent oxidation.

-

Program the temperature profile to heat the sample from ambient temperature to 1000°C at a constant heating rate of 10°C/min.

-

-

Data Acquisition and Analysis:

-

Initiate the TGA/DTA run and record the mass change (TGA curve) and the temperature difference between the sample and reference (DTA curve) as a function of temperature.

-

Analyze the resulting curves to identify the onset and peak temperatures of decomposition events and to quantify the percentage of mass loss at each step.

-

X-ray Diffraction (XRD) Analysis

Objective: To identify the crystalline phases of the solid residues at different stages of the thermal decomposition.

Instrumentation: A powder X-ray diffractometer.

Methodology:

-

Sample Preparation:

-

To obtain samples of the intermediate and final products, perform separate TGA runs, stopping the heating at temperatures corresponding to the end of each major decomposition step identified in the initial TGA/DTA analysis (e.g., 480°C, 700°C, and 950°C).

-

Carefully collect the solid residues from the TGA crucibles.

-

Gently grind each residue to a fine powder using an agate mortar and pestle.

-

Mount the powdered sample onto a sample holder, ensuring a flat, smooth surface to minimize preferred orientation effects.

-

-

Instrument Setup:

-

Place the sample holder into the X-ray diffractometer.

-

Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, and the scanning range (e.g., 2θ from 10° to 80°).

-

-

Data Acquisition and Analysis:

-

Initiate the XRD scan and collect the diffraction pattern.

-

Compare the obtained diffraction patterns with standard reference patterns from a database (e.g., the JCPDS-ICDD) to identify the crystalline phases present in each residue.

-

Visualizations

The following diagrams illustrate the thermal decomposition pathway and the experimental workflow.

Caption: Thermal decomposition pathway of hydrated this compound.

Caption: Experimental workflow for thermal analysis.

A Technical Guide to the Synthesis of Antimony Pentoxide Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for synthesizing antimony pentoxide (Sb₂O₅) nanoparticles. The following sections detail the experimental protocols for four prominent synthesis techniques: hydrothermal, sol-gel, co-precipitation, and microwave-assisted synthesis. Quantitative data is summarized for comparative analysis, and experimental workflows are visually represented to facilitate understanding.

Core Synthesis Methodologies

The synthesis of this compound nanoparticles can be achieved through various methods, each offering distinct advantages concerning particle size control, morphology, and scalability. This guide focuses on four widely employed techniques.

Hydrothermal Synthesis

This method involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel known as an autoclave. The elevated temperature and pressure facilitate the dissolution and recrystallization of materials, leading to the formation of nanoparticles.

Experimental Protocol:

A typical hydrothermal synthesis of this compound nanoparticles involves the following steps:

-

Precursor Preparation: Antimony trichloride (SbCl₃) is often used as a precursor. A specific molar concentration of SbCl₃ is dissolved in a solvent, which can be a mixture of ethanol and distilled water.

-

Addition of Reagents: A precipitating and oxidizing agent, such as a solution of sodium hydroxide (NaOH) and hydrogen peroxide (H₂O₂), is added dropwise to the precursor solution under vigorous stirring. The pH of the solution is carefully controlled during this process.

-

Hydrothermal Treatment: The resulting suspension is transferred to a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and heated to a specific temperature, typically in the range of 120-200°C, for a duration of 12-24 hours.

-

Purification: After the reaction, the autoclave is cooled to room temperature. The precipitate is collected by centrifugation, washed multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts, and finally dried in an oven at a temperature of around 60-80°C.

Sol-Gel Synthesis

The sol-gel process is a versatile wet-chemical technique used for the fabrication of materials from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers.

Experimental Protocol:

The sol-gel synthesis of this compound nanoparticles generally follows these steps:

-

Sol Formation: An antimony precursor, such as antimony isopropoxide or antimony chloride, is dissolved in an alcohol solvent (e.g., ethanol or isopropanol).

-

Hydrolysis and Condensation: A controlled amount of water, often mixed with the alcohol and a catalyst (acid or base), is added to the precursor solution under stirring. This initiates hydrolysis, where the alkoxy groups are replaced with hydroxyl groups. Subsequent condensation reactions between the hydroxyl groups lead to the formation of Sb-O-Sb bonds, resulting in a colloidal suspension known as a sol.

-

Gelation: With continued reaction, the sol particles link together to form a three-dimensional network, resulting in a viscous gel. This process can take several hours to days.

-

Aging: The gel is aged for a specific period to allow for further polycondensation and strengthening of the network.

-

Drying: The solvent is removed from the gel network. This can be achieved through various methods, such as conventional oven drying or supercritical drying, to produce a xerogel or aerogel, respectively.

-

Calcination: The dried gel is then calcined at an elevated temperature (typically 400-600°C) to remove residual organic compounds and induce crystallization, yielding the final this compound nanoparticles.

Co-precipitation Synthesis

Co-precipitation is a simple and widely used method for the synthesis of nanoparticles. It involves the simultaneous precipitation of a soluble precursor and a precipitating agent from a solution.

Experimental Protocol:

A representative co-precipitation synthesis of this compound nanoparticles is as follows:

-

Precursor Solution: An aqueous solution of an antimony salt, such as antimony(III) chloride (SbCl₃), is prepared.

-

Precipitation: A precipitating agent, typically a base like sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), is slowly added to the precursor solution under constant stirring. This leads to the formation of a precipitate, often antimony hydroxide.

-

Oxidation: To obtain this compound, an oxidizing agent like hydrogen peroxide (H₂O₂) is added to the suspension. The reaction is often carried out at a controlled temperature.

-

Washing and Separation: The resulting precipitate is separated from the solution by filtration or centrifugation. It is then washed repeatedly with deionized water to remove any impurities and byproducts.

-

Drying and Calcination: The washed precipitate is dried in an oven. A final calcination step at a specific temperature may be required to ensure the complete conversion to crystalline this compound nanoparticles.

Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes microwave radiation to rapidly and uniformly heat the reaction mixture, leading to significantly shorter reaction times and often improved product properties compared to conventional heating methods.[1]

Experimental Protocol:

A typical microwave-assisted synthesis of this compound nanoparticles is outlined below:

-

Reaction Mixture Preparation: An antimony precursor, such as antimony pentachloride (SbCl₅), is dissolved in a suitable solvent with a high dielectric constant, such as ethylene glycol.[1]

-

Addition of Reducing/Precipitating Agent: A reducing or precipitating agent is added to the solution.

-

Microwave Irradiation: The reaction vessel is placed in a microwave reactor and subjected to microwave irradiation at a controlled power and for a specific duration. The temperature of the reaction is monitored and controlled.[1]

-

Cooling and Collection: After the reaction is complete, the mixture is cooled down. The synthesized nanoparticles are then collected by centrifugation.

-

Purification: The collected nanoparticles are washed several times with deionized water and ethanol to remove any remaining reactants and byproducts, followed by drying under vacuum.[1]

Comparative Analysis of Synthesis Methods

The choice of synthesis method significantly impacts the physicochemical properties of the resulting this compound nanoparticles. The following table summarizes key quantitative data from various studies.

| Synthesis Method | Precursor(s) | Particle Size (nm) | Morphology | Reference |

| Hydrothermal | Antimony Trichloride | 4-400 | Spheres, Sheets, Cubes | [2] |

| Sol-Gel | Antimony Alkoxide/Chloride | 10-50 | Generally Spherical | [3][4][5] |

| Co-precipitation | Antimony Chloride | 10-80 | Polyhedral | [6] |

| Microwave-Assisted | Antimony Pentachloride | 10-50 | Spherical | [1] |

Visualizing the Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for each of the described synthesis methods.

Caption: Hydrothermal Synthesis Workflow.

Caption: Sol-Gel Synthesis Workflow.

Caption: Co-precipitation Synthesis Workflow.

Caption: Microwave-Assisted Synthesis Workflow.

References

- 1. Microwave synthesis of antimony oxide graphene nanoparticles – a new electrode material for supercapacitors - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00514C [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. azonano.com [azonano.com]

- 4. google.com [google.com]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: Determining the Oxidation States of Antimony in Sb₂O₅

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antimony pentoxide (Sb₂O₅) is a crucial compound in various scientific and industrial applications, including catalysis, flame retardants, and as a component in certain pharmaceutical preparations. A fundamental understanding of its chemical properties, particularly the oxidation state of antimony, is paramount for its effective utilization and for predicting its reactivity and biological interactions. This technical guide provides a comprehensive overview of the oxidation state of antimony in Sb₂O₅, detailing the experimental methodologies used for its determination, with a focus on X-ray Photoelectron Spectroscopy (XPS).

It is unequivocally established that antimony exists in the +5 oxidation state in this compound. This is based on the principles of chemical bonding and has been experimentally verified through various spectroscopic techniques. This guide will delve into the theoretical basis for this assignment and provide a detailed protocol for its experimental confirmation.

Theoretical Basis for the +5 Oxidation State

In the ionic bonding model, oxygen is typically assigned an oxidation state of -2, except in peroxides and superoxides. In metal oxides, the sum of the oxidation states of all atoms must equal zero for a neutral compound. For Sb₂O₅, let the oxidation state of antimony be 'x'. Applying the principle of charge neutrality:

2(x) + 5(-2) = 0 2x - 10 = 0 2x = 10 x = +5

Therefore, the oxidation state of each antimony atom in Sb₂O₅ is +5. This high positive oxidation state indicates a significant degree of covalent character in the Sb-O bonds, though the ionic model provides a convenient and accurate formalism for determining the oxidation number.

Experimental Determination via X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It is a powerful tool for determining the oxidation states of elements in a compound by measuring the binding energies of their core-level electrons.

Core Principles of XPS for Oxidation State Analysis

The binding energy of a core-level electron is sensitive to the chemical environment of the atom. An increase in the oxidation state of an atom leads to a greater attraction between the nucleus and the core electrons, resulting in a higher binding energy. By comparing the measured binding energy of an element in a compound to that of the pure element and other known oxides, its oxidation state can be determined.

For antimony, the Sb 3d core level is typically analyzed. The Sb 3d spectrum consists of a doublet, Sb 3d₅/₂ and Sb 3d₃/₂, due to spin-orbit coupling. A critical challenge in the XPS analysis of antimony oxides is the overlap of the Sb 3d₅/₂ peak with the O 1s peak. Therefore, the analysis primarily relies on the deconvolution of the non-overlapping Sb 3d₃/₂ peak to accurately determine the chemical states of antimony present.

Quantitative Data: Sb 3d Binding Energies

The following table summarizes the typical binding energies for the Sb 3d₅/₂ peak in elemental antimony and its common oxides, demonstrating the chemical shift associated with increasing oxidation state.

| Compound | Antimony Oxidation State | Sb 3d₅/₂ Binding Energy (eV) |

| Sb (metal) | 0 | ~528.3 |

| Antimony Trioxide (Sb₂O₃) | +3 | ~530.1 - 530.6 |

| This compound (Sb₂O₅) | +5 | ~530.8 - 531.0 |

Note: Binding energies can vary slightly depending on the specific instrument calibration, charge referencing method, and the sample's morphology.

Detailed Experimental Protocol for XPS Analysis of Sb₂O₅

This section provides a detailed methodology for the characterization of this compound powder using XPS.

Sample Preparation

-

Sample Mounting: For powdered samples like Sb₂O₅, press the powder into a high-purity indium foil.[1] Alternatively, the powder can be mounted on a sample holder using double-sided, vacuum-compatible carbon tape.[2][3] Ensure a smooth, uniform layer of powder to minimize differential charging.

-

Minimizing Contamination: Handle the sample and mounting materials with clean, powder-free gloves and tweezers in a clean environment to avoid surface contamination.[1][4]

-

Degassing: If the sample has been exposed to air or solvents, it should be degassed in the XPS instrument's introduction chamber to remove adsorbed volatile species.

Instrumentation and Data Acquisition

-

X-ray Source: A monochromatic Al Kα X-ray source (1486.6 eV) is typically used.[5][6]

-

Analysis Chamber Pressure: Maintain a high vacuum in the analysis chamber, typically below 5 x 10⁻⁹ mbar, to prevent sample contamination and scattering of photoelectrons.[5]

-

Charge Neutralization: Since Sb₂O₅ is an insulator, a low-energy electron flood gun should be used to prevent surface charging, which can shift the measured binding energies.[7][8]

-

Survey Scan: Acquire a wide-range survey scan (e.g., 0-1200 eV) to identify all elements present on the surface.

-

Pass Energy: 150-200 eV

-

-

High-Resolution Scans: Acquire high-resolution scans of the Sb 3d and C 1s regions.

Data Analysis and Deconvolution

-

Charge Referencing: Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV (or 285.0 eV).[9] This is crucial for obtaining accurate binding energies for insulating samples.

-

Background Subtraction: Apply a Shirley or Tougaard background subtraction to the high-resolution spectra.[6][9]

-

Peak Fitting and Deconvolution:

-

Fit the Sb 3d region with Voigt or Gaussian-Lorentzian peak shapes.

-

Constraint for Sb 3d Doublet: Due to the overlap of the Sb 3d₅/₂ and O 1s peaks, the analysis should be guided by the Sb 3d₃/₂ peak. Constrain the peak area ratio of Sb 3d₅/₂ to Sb 3d₃/₂ to 3:2 and the spin-orbit splitting to approximately 9.3-9.4 eV.[9][10]

-

The remaining intensity in the region of the Sb 3d₅/₂ peak after fitting the antimony oxide components can be attributed to the O 1s signal.[10]

-

Visualization of Oxidation State Determination

The following diagrams illustrate the conceptual workflow for determining the oxidation state of antimony in Sb₂O₅.

Caption: Theoretical workflow for determining the oxidation state of Antimony in Sb₂O₅.

Caption: Experimental workflow for XPS analysis of Sb₂O₅.

Conclusion

References

- 1. Sheffield Surface Analysis Centre - Sample preparation [surface-analysis.sites.sheffield.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. lnls.cnpem.br [lnls.cnpem.br]

- 4. Sample Preparation | West Campus Materials Characterization Core [ywcmatsci.yale.edu]

- 5. abechem.com [abechem.com]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. mmrc.caltech.edu [mmrc.caltech.edu]

- 9. researchgate.net [researchgate.net]

- 10. Antimony | Periodic Table | Thermo Fisher Scientific - US [thermofisher.com]

Unveiling the Toxicological Profile of Antimony Pentoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antimony pentoxide (Sb₂O₅), a pentavalent antimony compound, finds application as a flame retardant and catalyst. Despite its industrial relevance, a comprehensive understanding of its toxicology and specific health effects remains notably underdeveloped compared to its trivalent counterpart, antimony trioxide. This technical guide synthesizes the current, albeit limited, scientific knowledge regarding the toxicological properties of this compound. It consolidates available quantitative toxicity data, outlines the sparse experimental methodologies reported in the literature, and explores potential molecular mechanisms and signaling pathways, often by inference from studies on other antimony compounds. This document aims to provide a foundational resource for the scientific community, highlighting critical data gaps and underscoring the necessity for further targeted research to fully characterize the risk profile of this compound.

Introduction

Antimony is a metalloid that exists in various oxidation states, with the trivalent (Sb(III)) and pentavalent (Sb(V)) forms being the most common in industrial applications and environmental contexts. This compound (Sb₂O₅) is a white to pale yellow powder, sparingly soluble in water, and is primarily utilized as a flame retardant in plastics, textiles, and adhesives, often in synergy with halogenated compounds.[1] It also serves as a catalyst in certain chemical reactions.[1] While the toxicity of antimony trioxide (Sb₂O₃) has been more extensively studied, leading to its classification as a possible human carcinogen by the IARC, the toxicological profile of this compound is less defined.[2][3] This guide focuses specifically on the known health effects and toxicological data for this compound, drawing context from the broader class of antimony compounds where necessary.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | Sb₂O₅ | [4] |

| Molar Mass | 323.52 g/mol | [4] |

| Appearance | Yellowish powder | [1] |

| Melting Point | 380 °C (decomposes) | [5] |

| Solubility in Water | 0.3 g/100 mL | [5] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetics of this compound are not well-characterized, with much of the understanding extrapolated from studies on other pentavalent antimony compounds or general antimony metabolism.

-

Absorption: Inhalation is a significant route of occupational exposure.[6] Studies of smelter workers exposed to both antimony trioxide and pentoxide showed elevated blood and urine antimony levels, indicating absorption via the respiratory tract.[6] Dermal absorption is also considered possible, as studies with rabbits exposed to antimony oxides have suggested this route of uptake.[7] Oral absorption of antimony compounds is generally low.[8]

-

Distribution: Once absorbed, antimony is distributed throughout the body. The partitioning between red blood cells and plasma appears to depend on the valence state, with pentavalent antimony showing lower levels in erythrocytes compared to plasma.[7]

-

Metabolism: Antimony is a metalloid and does not undergo metabolic degradation. However, there is evidence for the in vivo interconversion between pentavalent and trivalent states.[9] Pentavalent antimony can form conjugates with glutathione, which are then excreted in the bile.[1]

-

Excretion: The primary route of excretion for absorbed pentavalent antimony is via the urine.[1] In contrast, trivalent antimony is predominantly eliminated through the feces.[9]

Quantitative Toxicological Data

The available quantitative toxicity data for this compound is sparse. The majority of comprehensive toxicological assessments have focused on antimony trioxide.

| Parameter | Species | Route | Value | Reference |

| LC₅₀ (4-hour) | Rat (Sprague-Dawley) | Inhalation (colloidal Sb₂O₅) | 6.14 mg/L (males), 8.62 mg/L (females) | [10] |

| LD₅₀ | Mouse | Intraperitoneal | 978 mg/kg | [11] |

Occupational Exposure Limits:

| Organization | Limit (as Sb) | Reference |

| OSHA (PEL) | 0.5 mg/m³ | [11] |

| ACGIH (TLV) | 0.5 mg/m³ | [11] |

| NIOSH (REL) | 0.5 mg/m³ | [12] |

Health Effects

The health effects specifically attributed to this compound are not well-documented, with many reports stemming from mixed exposures in occupational settings.

-

Acute Effects: Inhalation of this compound dust may cause respiratory irritation.[9][13] It is also classified as a skin and serious eye irritant.[9][13]

-

Chronic Effects: Chronic occupational exposure to mixed antimony oxide dusts (including pentoxide) has been associated with pneumoconiosis, a restrictive lung disease.[14][15] Other reported effects in workers exposed to various antimony compounds include cardiovascular changes (altered ECG readings), gastrointestinal issues (abdominal pain, diarrhea, vomiting), and dermal effects (dermatitis).[14][16] However, these studies are often confounded by co-exposure to other chemicals like arsenic and lead.[14]

-

Carcinogenicity: The carcinogenicity of this compound has not been definitively established. The International Agency for Research on Cancer (IARC) has not classified it. However, antimony trioxide is classified as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence in experimental animals.[17] Animal studies with antimony trioxide have shown an increase in lung tumors in rats.[18] Given the potential for in vivo conversion, the carcinogenic potential of the pentavalent form cannot be dismissed.

-

Genotoxicity: The genotoxicity data for this compound is limited and somewhat conflicting, often grouped with other antimony compounds. A study by Kuroda et al. (1991) found that this compound was not mutagenic in Salmonella typhimurium or Escherichia coli, which the authors attributed to its low solubility.[15] A more recent study using the ToxTracker assay, which evaluates various cellular stress responses, tested several pentavalent antimony compounds. The results indicated an activation of the oxidative stress response reporters, but not the DNA damage reporters.[8][19] This suggests that if this compound is genotoxic, it may be through an indirect mechanism mediated by oxidative stress rather than direct interaction with DNA.[2][15]

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on this compound are scarce in publicly available literature. The following provides a general overview of methodologies that have been or could be employed.

Acute Inhalation Toxicity (as per Hazelton Laboratories, 1989)

-

Test Substance: Colloidal this compound.

-

Animals: Sprague-Dawley rats (5 per sex per group).

-

Exposure: Whole-body inhalation exposure for 4 hours to concentrations of 2.64, 5.01, or 8.62 mg/L.

-

Particle Size: Mass median aerodynamic diameter (MMAD) of 2.95–3.54 microns.

-

Endpoint: Determination of LC₅₀.

-

Observations: Clinical signs, mortality, and gross necropsy of survivors.[10]

Genotoxicity - Ames Test (general protocol)

-

Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).

-

Method: Plate incorporation or pre-incubation method.

-

Procedure: Bacteria are exposed to various concentrations of the test substance. The number of revertant colonies (mutated back to a prototrophic state) is counted.

-

Endpoint: A significant, dose-dependent increase in revertant colonies compared to the negative control indicates mutagenicity.

Genotoxicity - ToxTracker® Assay (as per Boreiko et al., 2021)

-

Test System: A panel of six distinct green fluorescent protein (GFP)-based mouse embryonic stem cell reporters.

-

Method: Cells are exposed to the test compound. Activation of specific reporters indicates different modes of action.

-

Endpoints:

-

Bscl2-GFP: DNA damage response.

-

Rtkn-GFP: p53-mediated DNA damage response.

-

Srxn1-GFP: Oxidative stress response.

-

Blvrb-GFP: Oxidative stress response.

-

Ddit3-GFP: Unfolded protein response.

-

Btg2-GFP: General cellular stress.

-

-

Relevance for Antimony: This assay suggested that pentavalent antimony compounds induce an oxidative stress response.[8][19]

Molecular Mechanisms and Signaling Pathways

Direct evidence for signaling pathways activated by this compound is lacking. However, research on other antimony compounds, particularly antimony trioxide and antimony potassium tartrate, provides insights into plausible mechanisms, which are often linked to the induction of oxidative stress.

Oxidative Stress

A recurring theme in antimony toxicity is the generation of reactive oxygen species (ROS).[2][5] Studies on various antimony compounds have shown that they can induce lipid peroxidation and deplete cellular glutathione (GSH) levels.[2][20] This oxidative stress is believed to be a key upstream event leading to downstream cellular damage and activation of stress-related signaling pathways.